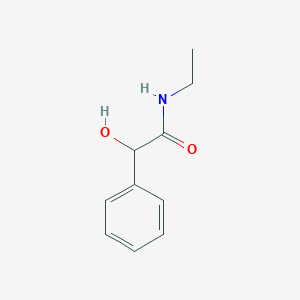
N-ethyl-2-hydroxy-2-phenylacetamide
Cat. No. B3176001
Key on ui cas rn:
96392-42-6
M. Wt: 179.22 g/mol
InChI Key: HSXFVHLMNNGPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673908B2
Procedure details


According to Reference Example 8-56, 2-hydroxy-2-phenylacetic acid (500 mg, 3.29 mmol) was dissolved in dichloromethane (7.5 mL), and the solution was stirred with pyridine (0.532 mL, 6.58 mmol), DMAP (40 mg, 0.33 mmol), trimethylsilyl chloride (0.835 mL, 6.58 mmol), N,N-dimethylformamide (0.050 mL), oxalyl chloride (0.301 mL, 3.45 mmol), a solution containing a 2 mol/L tetrahydrofuran solution of ethylamine (1.81 mL, 3.62 mmol) and pyridine (0.878 mL), and a solution containing a methanol (5 mL) and citric acid (695 mg, 3.62 mmol). Thus, N-ethyl-2-hydroxy-2-phenylacetamide (Compound EF) (489 mg, yield: 83%) was obtained.












Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=O.C[Si](Cl)(C)C.C(Cl)(=O)C(Cl)=O.[CH2:23]([NH2:25])[CH3:24].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>ClCCl.CN(C1C=CN=CC=1)C.CO.N1C=CC=CC=1.O1CCCC1.CN(C)C=O>[CH2:23]([NH:25][C:3](=[O:5])[CH:2]([OH:1])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:24]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC(C(=O)O)C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1.81 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
|
Name
|
|
|
Quantity
|
0.878 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.835 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0.301 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
40 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
0.05 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.532 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Four
|
Name
|
|
|
Quantity
|
7.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Five
|
Name
|
|
|
Quantity
|
695 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)NC(C(C1=CC=CC=C1)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 489 mg | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
